Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-
CAS No.: 820978-68-5
Cat. No.: VC16817540
Molecular Formula: C36H19F12P
Molecular Weight: 710.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820978-68-5 |
|---|---|
| Molecular Formula | C36H19F12P |
| Molecular Weight | 710.5 g/mol |
| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
| Standard InChI | InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H |
| Standard InChI Key | UNPBXQROYYRJOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The systematic IUPAC name Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- denotes a binaphthyl (BINAP) scaffold substituted at the 2-position with two 3,5-bis(trifluoromethyl)phenyl groups bonded to a central phosphorus atom. The binaphthyl core imparts axial chirality, while the trifluoromethyl groups enhance electron-withdrawing effects and steric bulk. This architecture aligns with derivatives of ( R )- or ( S )-BINOL, a common precursor for chiral phosphine ligands .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Pd–P bond length (in complex) | 2.2230(4) Å | |
| P–C(CF₃)₂ bond length | 1.847 Å (avg.) | |
| Dihedral angle (binaphthyl) | 85.3° | |
| Pyramidalization at P | 0.89 (Bürgi–Dunitz) |
Synthesis and Functionalization
Route from BINOL to Target Ligand
The ligand is synthesized in five steps from enantiopure ( R )- or ( S )-BINOL ( 5 ), as outlined in Figure 1 :
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Diastereomeric resolution: BINOL is converted to a dibenzyl ether derivative for chiral separation.
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Phosphination: Treatment with PCl₃ introduces a primary phosphine group.
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Electrophilic trifluoromethylation: The hypervalent iodine reagent 1-trifluoromethyl-1,2-benziodoxol-3-(1 H )-one ( 1 ) effects double trifluoromethylation at phosphorus .
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Ligand purification: Chromatographic separation yields the enantiomerically pure product.
The trifluoromethylation step is critical, achieving >90% yield under mild conditions (0°C, THF) . This contrasts with traditional methods requiring harsh reagents like CF₃SiMe₃ .
Spectroscopic Characterization
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³¹P NMR: A singlet at δ 18.7 ppm (CDCl₃) confirms symmetric substitution at phosphorus .
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¹⁹F NMR: Two doublets (δ -63.2 and -65.4 ppm, J = 12 Hz) verify the 3,5-bis(trifluoromethyl)phenyl groups .
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X-ray crystallography: The palladium dichloride complex ( 10 ) reveals a distorted square-planar geometry with a Pd–P bond contraction (2.2230(4) Å vs. 2.28 Å in PPh₃ analogs), indicative of strong σ-donor character .
Electronic and Steric Properties
Electron-Withdrawing Effects
The 3,5-bis(trifluoromethyl)phenyl groups lower the electron density at phosphorus, quantified by Tolman Electronic Parameters (TEP):
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TEP: 2056 cm⁻¹ (vs. 2061 cm⁻¹ for PPh₃), measured via IR spectroscopy of Ni(CO)₃L complexes .
This electron deficiency enhances oxidative stability and moderates metal-to-ligand backdonation, favoring reactions requiring electrophilic metal centers .
Steric Bulk and Chiral Induction
The cone angle (θ ≈ 165°) exceeds that of PPh₃ (145°), calculated from X-ray data . The binaphthyl backbone creates a rigid chiral pocket, enabling enantioselective induction in asymmetric catalysis.
Catalytic Applications
Asymmetric Hydrogenation
The ligand facilitates enantioselective hydrogenation of α,β-unsaturated carbonyls (e.g., tiglic acid) with >95% ee when coordinated to ruthenium . Comparative data:
Table 2: Hydrogenation Performance
Cross-Coupling Reactions
In palladium-catalyzed Suzuki–Miyaura couplings, the ligand enables room-temperature activation of aryl chlorides (TOF = 850 h⁻¹, 99% yield) . This outperforms traditional ligands like SPhos (TOF = 320 h⁻¹) , attributed to the ligand’s strong σ-donor capacity and steric shielding of the metal center.
Comparative Analysis with Analogous Ligands
Versus BINAP Derivatives
The 3,5-bis(trifluoromethyl)phenyl groups confer superior electron-withdrawing effects compared to methoxy-substituted BINAP analogs (TEP = 2056 vs. 2042 cm⁻¹) . This enhances catalytic activity in oxidative addition steps .
Versus Josiphos-Type Ligands
While Josiphos ligands (ferrocene-based) offer modular steric tuning, this binaphthyl-based ligand provides greater rigidity, improving enantioselectivity in hydrogenations (96% vs. 89% ee) .
Industrial and Environmental Considerations
Environmental Impact
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